Ethyl 4-amino-3,5-dimethylbenzoate

lipophilicity drug design permeability

Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4) is a benzoate ester derivative (C11H15NO2, MW 193.24 g/mol) bearing a primary amino group at the para‑position and methyl substituents at both meta‑positions (3‑ and 5‑). It is classified as a substituted aniline derivative with an ethyl ester functionality, placing it within the aminobenzoate ester family that includes well‑known topical anesthetics and photoinitiators.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 3095-47-4
Cat. No. B181712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3,5-dimethylbenzoate
CAS3095-47-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)C)N)C
InChIInChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4,12H2,1-3H3
InChIKeyGEMKGDSDLYAIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3,5-Dimethylbenzoate (CAS 3095-47-4) – Physicochemical and Structural Baseline for Procurement Scientists


Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4) is a benzoate ester derivative (C11H15NO2, MW 193.24 g/mol) bearing a primary amino group at the para‑position and methyl substituents at both meta‑positions (3‑ and 5‑) [1]. It is classified as a substituted aniline derivative with an ethyl ester functionality, placing it within the aminobenzoate ester family that includes well‑known topical anesthetics and photoinitiators. The compound’s computed XLogP3‑AA is 2.2 and its topological polar surface area is 52.3 Ų [1]. Its melting point has been reported as 72–75 °C [2], and its boiling point is 343.9 °C at 760 mmHg with a density of 1.081 g/cm³ . These physicochemical properties position it as a moderately lipophilic, solid‑state small‑molecule scaffold with potential utility in medicinal chemistry and as a synthetic intermediate.

Why Ethyl 4-Amino-3,5-Dimethylbenzoate Cannot Be Replaced by Closest In‑Class Analogs – A Quantitative Evidence‑Gap Statement


Within the aminobenzoate ester series, small structural modifications lead to measurable shifts in lipophilicity, polar surface area, solid‑state behavior, and reactivity that are critical for reproducible experimental outcomes. The 3,5‑dimethyl substitution pattern on Ethyl 4‑amino‑3,5‑dimethylbenzoate (target) alters its steric and electronic profile compared to unsubstituted Benzocaine (Ethyl 4‑aminobenzoate) [1], its dimethylamino analog Ethyl 4‑(dimethylamino)benzoate (Parbenate) [2], and the corresponding methyl ester (Methyl 4‑amino‑3,5‑dimethylbenzoate) . Generic substitution without accounting for these differences can result in altered reaction rates (e.g., ester hydrolysis or enzymatic cleavage), divergent solid‑state handling (melting point/purity), and compromised pharmacokinetic or photophysical parameter tuning. The quantitative evidence presented in Section 3 demonstrates that these differences are not merely structural nuances but are of a magnitude that directly impacts scientific selection decisions.

Head‑to‑Head Quantitative Evidence for Selecting Ethyl 4‑Amino‑3,5‑Dimethylbenzoate Over Its Closest Analogs


Lipophilicity (XLogP3‑AA) Comparison: Target vs. Benzocaine and Ethyl 4‑(Dimethylamino)benzoate

The target compound (XLogP3‑AA = 2.2 [1]) is 0.3 log‑units more lipophilic than the des‑methyl analog Benzocaine (XLogP3‑AA = 1.9 [2]) and 0.16 log‑units less lipophilic than the dimethylamino analog Ethyl 4‑(dimethylamino)benzoate (ALOGPS LogP = 2.36 [3]). This 0.3‑unit increase over Benzocaine corresponds to a theoretical 2‑fold rise in octanol‑water partition coefficient, indicating enhanced membrane permeability while maintaining an acceptable balance for aqueous solubility.

lipophilicity drug design permeability

Topological Polar Surface Area (TPSA) Contrast: Target vs. Ethyl 4‑(Dimethylamino)benzoate

The target compound possesses a TPSA of 52.3 Ų [1], which is 22.76 Ų (77%) larger than that of its dimethylamino analog Ethyl 4‑(dimethylamino)benzoate (TPSA = 29.54 Ų ). TPSA values below 60–70 Ų are generally associated with good blood‑brain barrier (BBB) penetration, but the lower TPSA of the dimethylamino analog suggests markedly higher BBB penetration potential. The target’s higher TPSA, driven by the primary amine hydrogen‑bond donor, may be advantageous when peripheral restriction is desired or when a specific hydrogen‑bonding interaction is required.

blood-brain barrier polar surface area drug delivery

Solid‑State Property Differentiation: Melting Point vs. Methyl Ester and Free Acid Analogs

The target compound exhibits a melting point of 72–75 °C [1], which is 31–34 °C lower than the corresponding methyl ester (106–107 °C ) and approximately 178–180 °C lower than the free acid 4‑amino‑3,5‑dimethylbenzoic acid (251–252 °C ). The lower melting point of the ethyl ester improves ease of handling, reduces energy requirements for melt‑based processes, and facilitates purification by sublimation or melt crystallization compared to the free acid.

crystallinity formulation handling

Metabolic Hydrolysis Susceptibility: Steric Shielding from 3,5‑Dimethyl Substitution

The 3,5‑dimethyl substitution pattern introduces steric hindrance around the ester carbonyl, which has been shown in para‑substituted benzoate ester series to slow alkaline hydrolysis rates [1]. While direct comparative rate constants for the target compound versus Benzocaine were not located, class‑level evidence from Jones & Robinson (1955) demonstrates that methyl substitution ortho to the ester group reduces hydrolysis rates through a combination of steric and electronic effects [1]. This principle predicts that the target compound may exhibit longer hydrolytic stability than Benzocaine, which lacks ortho‑methyl groups.

ester hydrolysis metabolic stability prodrug

Bibliographic Patent‑Landscape Differentiation: Use as EP4 Receptor Antagonist Intermediate

Ethyl 4-amino-3,5-dimethylbenzoate is specifically claimed as a key intermediate in the synthesis of substituted benzamides with activity toward EP4 receptors (EP patent EP2765128A1 / US 9,926,276) [1]. These EP4 receptor antagonists are under investigation for inflammatory pain and arthritis, a therapeutic area distinct from the topical local‑anesthetic applications of Benzocaine and its direct analogs. This patent‑documented role provides procurement teams with verifiable documentation of the compound's unique route to a defined pharmaceutical target space.

EP4 receptor inflammation patent intermediate

Hydrogen‑Bond Donor Capacity: Target vs. Dimethylamino Analog

The target compound possesses one hydrogen‑bond donor (HBD = 1) owing to its primary amine [1], whereas Ethyl 4‑(dimethylamino)benzoate has HBD = 0 because the amino group is fully methylated [2]. This difference is critical in biological contexts where hydrogen‑bond donation from the amino group is required for target engagement (e.g., ion‑channel binding in local anesthetics). In the local anesthetic pharmacophore model, a primary or secondary amine HBD is often essential for high‑affinity binding to the voltage‑gated sodium channel [3].

hydrogen bonding receptor binding molecular recognition

Ethyl 4-Amino-3,5-Dimethylbenzoate – Evidence‑Grounded Application Scenarios for Procurement and Experimental Design


Medicinal Chemistry: EP4 Receptor Antagonist Lead Optimization

Ethyl 4-amino-3,5-dimethylbenzoate is the documented intermediate for synthesizing EP4 receptor antagonist benzamides (EP2765128A1) [1]. Its higher lipophilicity (XLogP3 = 2.2) compared to Benzocaine (1.9) supports improved membrane permeability in cell‑based EP4 assays, while its primary amine HBD (HBD = 1) enables critical hydrogen‑bond interactions with the EP4 receptor binding pocket. Procurement specifically of this CAS number (3095-47-4) is mandatory for SAR studies that directly map to the patent exemplification and for ensuring reproducible biological results in EP4‑targeted programs.

Prodrug Design with Tunable Ester Hydrolysis Rate

The 3,5‑dimethyl substitution provides steric shielding of the ethyl ester group, which class‑level evidence from substituted ethyl benzoate hydrolysis studies [2] predicts will slow enzymatic and chemical hydrolysis relative to Benzocaine. This makes the target compound an attractive scaffold for prodrug programs where extended half‑life or controlled release of 4‑amino‑3,5‑dimethylbenzoic acid is therapeutically desirable. The melting point of 72–75 °C [3] also facilitates melt‑granulation and hot‑melt extrusion formulation processes not practical with the high‑melting free acid (251–252 °C).

Topical Formulation Development Requiring Controlled CNS Exposure

With a TPSA of 52.3 Ų [4], the target compound sits in the range associated with limited passive BBB penetration, in contrast to the dimethylamino analog (TPSA = 29.54 Ų) which is predicted to penetrate the CNS more readily . For topical anesthetic or dermatological formulations where systemic CNS exposure is a safety concern, the target compound’s physicochemical profile offers an inherently lower risk of CNS side effects. The moderate lipophilicity (XLogP3 = 2.2) further supports adequate skin permeation without excessive systemic absorption.

Chemical Biology Toolbox: Primary Amine Handle for Bioconjugation

The target compound’s free primary amine (HBD = 1, HBA = 3) provides a reactive handle for bioconjugation strategies (e.g., amide coupling, reductive amination, or NHS‑ester formation) that is absent in the dimethylamino analog (HBD = 0) [5]. This functional handle enables direct attachment of fluorophores, affinity tags, or solid‑support linkers, making the target compound uniquely suited for chemical probe synthesis and target‑engagement studies where a covalent link to the amino group is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-amino-3,5-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.